2-(4-methylphenyl)-N,N-dipropylquinoline-4-carboxamide
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Overview
Description
2-(4-Methylphenyl)-N,N-dipropylquinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core structure substituted with a 4-methylphenyl group and a dipropylcarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methylphenyl)-N,N-dipropylquinoline-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the quinoline core is reacted with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Dipropylcarboxamide Moiety: The final step involves the reaction of the intermediate product with dipropylamine and a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the carboxamide linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction reactions can occur at the quinoline core, potentially converting it to a tetrahydroquinoline derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas is a common method.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Formation of 2-(4-carboxyphenyl)-N,N-dipropylquinoline-4-carboxamide.
Reduction: Formation of 2-(4-methylphenyl)-N,N-dipropyltetrahydroquinoline-4-carboxamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-Methylphenyl)-N,N-dipropylquinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-N,N-dipropylquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
2-(4-Methylphenyl)-N,N-dipropylquinoline-4-carboxylate: Similar structure but with an ester group instead of a carboxamide.
2-(4-Methylphenyl)-N,N-dipropylquinoline-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
2-(4-Methylphenyl)-N,N-dipropylquinoline-4-carboxamide analogs: Compounds with variations in the alkyl groups or substitutions on the phenyl ring.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H26N2O |
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Molecular Weight |
346.5 g/mol |
IUPAC Name |
2-(4-methylphenyl)-N,N-dipropylquinoline-4-carboxamide |
InChI |
InChI=1S/C23H26N2O/c1-4-14-25(15-5-2)23(26)20-16-22(18-12-10-17(3)11-13-18)24-21-9-7-6-8-19(20)21/h6-13,16H,4-5,14-15H2,1-3H3 |
InChI Key |
LCRBJTLHOGGFRC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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